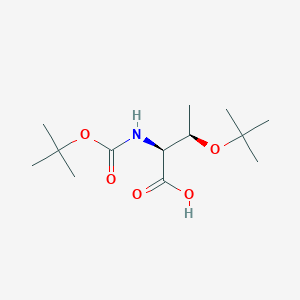

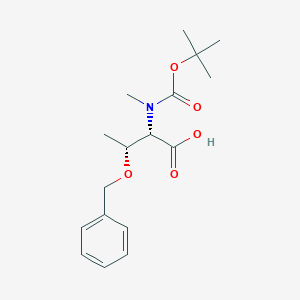

Boc-MeThr(Bzl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-MeThr(Bzl)-OH is a threonine derivative . It has the molecular formula C17H25NO5 and a molecular weight of 323.38 . The IUPAC name for this compound is (2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of Boc-MeThr(Bzl)-OH is characterized by the presence of a tert-butyl carbamate (Boc) group, a methyl group, a benzyl group (Bzl), and a hydroxyl group (OH) . The exact mass of the molecule is 323.17327290 g/mol .Chemical Reactions Analysis

The Boc group in Boc-MeThr(Bzl)-OH is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Boc-MeThr(Bzl)-OH has a molecular weight of 323.4 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has eight rotatable bonds .科学的研究の応用

Solid-Phase Peptide Synthesis

Boc-MeThr(Bzl)-OH is commonly utilized in Solid-phase peptide synthesis (SPPS) with the Boc/Bzl chemistry. This method is instrumental in laboratories worldwide for producing peptides for the pharmaceutical industry and basic research. The Boc/Bzl strategy offers several advantages, including the reliable synthesis of long and complex polypeptides, alternative orthogonality regarding protecting groups, and the ability to create C-terminal thioesters for native chemical ligation. Anhydrous hydrogen fluoride (HF) is typically used in the Boc/Bzl SPPS method for removing the side chain protecting groups of the assembled peptide and releasing the peptide from the resin, a process referred to as 'HF cleavage' (Muttenthaler, Albericio & Dawson, 2015).

Peptide Coupling Reagent

The compound 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, LR, is used as a coupling reagent in peptide synthesis with N-protected amino acids like Boc-S-Ser(Bzl)-OH. This reagent has been shown to react with salts of N-protected amino acids at room temperature in CH2Cl2 to produce intermediates, which upon treatment with two moles of a base and one mole of the salt of an amino acid ester, yield the expected peptide in high yields. This demonstrates the versatility and effectiveness of Boc-MeThr(Bzl)-OH in peptide synthesis (Pedersen et al., 1982).

Synthesis of Tritium-Labeled Peptides

In the study of peptides, Boc-MeThr(Bzl)-OH derivatives are used for the synthesis of tritium-labeled peptides. The hydrogenation of Boc-Δ3Pro-Pro-Ile-OBzl and Boc-Pro-Δ3Pro-Ile-OBzl in a tritium atmosphere in the presence of a catalyst is performed for this purpose. This process allows for the synthesis of labeled peptides, important for various biochemical and pharmacological studies (Shevchenko et al., 2010).

Peptide Sequence Synthesis

Boc-MeThr(Bzl)-OH is also used in the synthesis of complex peptide sequences, such as Boc-D-Ala-MeLeu-MeLeu-MeVal-OH, a part of the peptide sequence of cyclosporine. This synthesis involves various strategic approaches and modifications of the mixed pivalic anhydride method for carboxyl activation. The use of tert-butoxy-carbonyl (Boc) or benzyloxycarbonyl (Z) amino-protecting groups and benzyloxy (OBzl) or tert-butoxy (OtBu) carboxyl-protecting groups in the synthesis demonstrates the relevance of Boc-MeThr(Bzl)-OH in the synthesis of intricate peptide sequences (Wenger, 1983).

Synthesis of Protected Peptides

The polymer support containing the base-labile 2-(2-nitrophenyl)ethyl (NPE) handle is used for the preparation of fully protected (Boc/Bzl) peptides. This method is crucial for the Convergent Solid-Phase Peptide Synthesis of large peptides or proteins, indicating the significance of Boc-MeThr(Bzl)-OH in synthesizing protected peptides for further scientific applications (Albericio, Giralt & Eritja, 1991).

Safety And Hazards

特性

IUPAC Name |

(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYNYZJGZSJUGU-OCCSQVGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427133 |

Source

|

| Record name | Boc-N-Me-Thr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-MeThr(Bzl)-OH | |

CAS RN |

64263-80-5 |

Source

|

| Record name | Boc-N-Me-Thr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。